1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the phenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl rings.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and pyrrole-containing molecules. Examples include:
- 1-(4-CHLOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE
- N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
What sets 1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its specific combination of functional groups and the resulting properties. The presence of both chlorophenyl and difluorophenyl groups, along with the triazole and pyrrole rings, gives the compound unique chemical and biological characteristics that are not found in other similar molecules.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O/c21-14-5-3-13(4-6-14)12-28-20(27-9-1-2-10-27)18(25-26-28)19(29)24-17-8-7-15(22)11-16(17)23/h1-11H,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUXMCYPIWDSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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